7-Chlorofuro[2,3-c]pyridine
Overview
Description
7-Chlorofuro[2,3-c]pyridine is a heterocyclic aromatic compound . It has a molecular weight of 153.57 . This compound is used in the synthetic preparation of many useful biological compounds such as non-nucleoside inhibitors of HIV-1 reverse transcriptase .
Molecular Structure Analysis
The molecular formula of 7-Chlorofuro[2,3-c]pyridine is C7H4ClNO . The structure of this compound includes a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
7-Chlorofuro[2,3-c]pyridine is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 242.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C .Scientific Research Applications
Azide/Tetrazole Equilibrium Studies : In a study by Sirakanyan et al. (2016), 7(8)-chlorofuro(thieno)[3,2-d]pyrimidines were used to investigate the azide/tetrazole equilibrium, which is important in medicinal chemistry and organic synthesis. The equilibrium was examined as a function of solvent, temperature, and structure, providing insights into the behavior of these compounds in different conditions (Sirakanyan et al., 2016).
Synthesis of Substituted Indoles : Figueroa‐Pérez et al. (2006) described the use of 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks for synthesizing 4-substituted 7-azaindole derivatives. These derivatives have potential applications in pharmaceutical and organic chemistry (Figueroa‐Pérez et al., 2006).
Electrophilic Substitution Reactions : Mcfarland et al. (1975) studied the electrophilic substitution of furo[3,2‐c]pyridine, leading to the synthesis of various derivatives. These reactions are fundamental in the development of new organic compounds with potential applications in different fields (Mcfarland et al., 1975).
Synthesis of Arylfuro[3,2-c]pyridines : Krutošíková and Sleziak (1996) synthesized a series of 2-arylfuro[3,2-c]pyridines, which are important for the development of new heterocyclic compounds. These compounds have potential applications in materials science and pharmaceuticals (Krutošíková & Sleziak, 1996).
Synthesis of Antiherpetic Compounds : Johns et al. (2003) described the synthesis of a novel class of 7-amino-3-pyrimidinyl-pyrazolo[1,5-a]pyridine antiherpetic compounds. This research demonstrates the potential use of chloropyrazolo[1,5-a]pyridine in developing new antiviral drugs (Johns et al., 2003).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H320, H335, indicating it may be harmful if swallowed, cause skin irritation, cause eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
While specific future directions for 7-Chlorofuro[2,3-c]pyridine are not mentioned in the search results, it’s noted that pyridine-based molecules have been consistently incorporated in a diverse range of drug candidates approved by the FDA . This suggests that 7-Chlorofuro[2,3-c]pyridine and related compounds may continue to be of interest in medicinal chemistry research.
properties
IUPAC Name |
7-chlorofuro[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUYPLVLAHBYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510846 | |
Record name | 7-Chlorofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorofuro[2,3-c]pyridine | |
CAS RN |
84400-99-7 | |
Record name | 7-Chlorofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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